[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone [1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766661
InChI: InChI=1S/C23H28ClN5O/c24-21-8-9-22(26-25-21)28-13-10-20(11-14-28)23(30)29-17-15-27(16-18-29)12-4-7-19-5-2-1-3-6-19/h1-9,20H,10-18H2/b7-4+
SMILES:
Molecular Formula: C23H28ClN5O
Molecular Weight: 426.0 g/mol

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC14766661

Molecular Formula: C23H28ClN5O

Molecular Weight: 426.0 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone -

Specification

Molecular Formula C23H28ClN5O
Molecular Weight 426.0 g/mol
IUPAC Name [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H28ClN5O/c24-21-8-9-22(26-25-21)28-13-10-20(11-14-28)23(30)29-17-15-27(16-18-29)12-4-7-19-5-2-1-3-6-19/h1-9,20H,10-18H2/b7-4+
Standard InChI Key HXUQGOWNNOLTEV-QPJJXVBHSA-N
Isomeric SMILES C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C4=NN=C(C=C4)Cl
Canonical SMILES C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C4=NN=C(C=C4)Cl

Introduction

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic molecule belonging to the class of piperidine derivatives. It features a chloropyridazine ring and multiple piperidine and piperazine moieties, which contribute to its potential biological activity and applications in medicinal chemistry. The compound's molecular weight is approximately 423.94 g/mol, indicating a significant molecular size with diverse functional groups.

Synthesis and Reactions

The synthesis of [1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, and other transformations that require careful control of reaction conditions to optimize yield and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with [1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone, including:

Compound NameMolecular FormulaKey Features
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDopamine transporter inhibitor
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideAntidepressant properties
1-(6-Chloropyridazin-3-yl)piperidin-4-oneRelated chlorinated derivative

The uniqueness of [1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone lies in its combination of multiple pharmacologically relevant moieties that may confer distinct biological activities compared to other similar compounds.

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